5-(Piperazin-1-yl)benzofuran-2-carboxamide hydrochloride
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Overview
Description
5-(Piperazin-1-yl)benzofuran-2-carboxamide hydrochloride is a chemical compound with the molecular formula C13H15N3O2·HCl and a molecular weight of 281.74 g/mol . It is a pale-yellow to yellow-brown solid that is typically stored in a refrigerator . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It is an intermediate in the synthesis of vilazodone , which is a combined serotonin specific reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist . Therefore, it is plausible that the compound may interact with similar targets.
Mode of Action
If it shares similar properties with vilazodone, it may interact with serotonin receptors and inhibit the reuptake of serotonin, thereby increasing the availability of serotonin in the synaptic cleft .
Biochemical Pathways
Based on its potential similarity to vilazodone, it may affect the serotonin system, which plays a crucial role in mood regulation .
Result of Action
If it shares similar properties with vilazodone, it may result in increased serotonin levels in the synaptic cleft, potentially leading to mood elevation .
Biochemical Analysis
Biochemical Properties
5-(Piperazin-1-yl)benzofuran-2-carboxamide hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can alter the overall biochemical processes within cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate signaling pathways that are crucial for cell growth and differentiation, leading to changes in gene expression patterns and metabolic activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to either inhibition or activation, depending on the context. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to cumulative changes in cellular processes, which may be observed in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, toxic or adverse effects may be observed, indicating a threshold beyond which the compound becomes harmful. These dosage-dependent effects are crucial for understanding the therapeutic potential and safety profile of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes, potentially altering metabolic flux and metabolite levels. Understanding these interactions is vital for elucidating the compound’s role in cellular metabolism and its broader implications for biochemical research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, which can affect its overall activity and function. Studying these transport mechanisms is essential for understanding how the compound reaches its target sites within the cell .
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazin-1-yl)benzofuran-2-carboxamide hydrochloride involves multiple steps. One common method includes the reaction of 5-bromo-2-furoic acid with piperazine in the presence of a base to form 5-(Piperazin-1-yl)benzofuran-2-carboxamide. The hydrochloride salt is then formed by reacting the amide with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-(Piperazin-1-yl)benzofuran-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzofuran ring.
Reduction: Reduced amide derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
5-(Piperazin-1-yl)benzofuran-2-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-(Piperazin-1-yl)benzofuran-2-carboxamide: The parent compound without the hydrochloride salt.
Vilazodone: A compound with a similar benzofuran structure used as an antidepressant.
5-(Piperazin-1-yl)benzofuran-2-carboxylic acid: A related compound with a carboxylic acid group instead of an amide.
Uniqueness
5-(Piperazin-1-yl)benzofuran-2-carboxamide hydrochloride is unique due to its specific structure, which allows it to interact with a variety of molecular targets. This versatility makes it valuable in research and potential therapeutic applications .
Properties
IUPAC Name |
5-piperazin-1-yl-1-benzofuran-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2.ClH/c14-13(17)12-8-9-7-10(1-2-11(9)18-12)16-5-3-15-4-6-16;/h1-2,7-8,15H,3-6H2,(H2,14,17);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHFBKJOBNGOGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)OC(=C3)C(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625898 |
Source
|
Record name | 5-(Piperazin-1-yl)-1-benzofuran-2-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913730-87-7 |
Source
|
Record name | 5-(Piperazin-1-yl)-1-benzofuran-2-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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